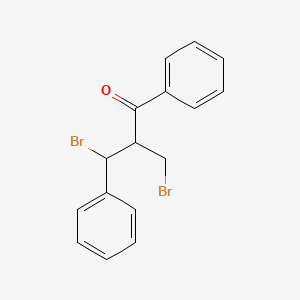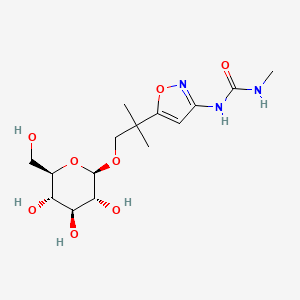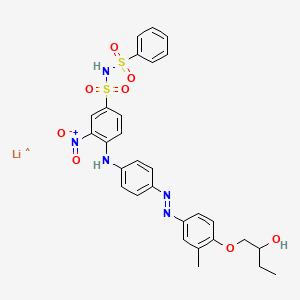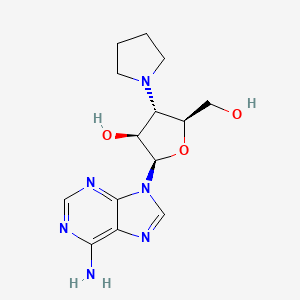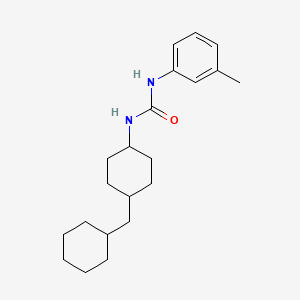
1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound’s systematic name reflects its substituents and connectivity, but it’s often referred to by its common name for simplicity.
1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea: is a complex organic molecule that falls within the class of urea derivatives. Its structure consists of two cyclohexyl rings connected by a urea moiety, with a methyl group attached to one of the cyclohexyl rings and a m-tolyl group (3-methylphenyl) attached to the other.
准备方法
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of cyclohexylamine with m-tolyl isocyanate (or its precursor) under appropriate conditions. The isocyanate reacts with the amine to form the urea linkage.
Industrial Production: While I don’t have specific industrial methods, large-scale production likely involves optimization of reaction conditions, purification, and yield improvement.
化学反应分析
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield various products, such as oxidized or reduced derivatives, substituted ureas, or rearranged compounds.
科学研究应用
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating its potential as a drug candidate, enzyme inhibitor, or bioactive molecule.
Industry: Applications in materials science, catalysis, or polymer chemistry.
作用机制
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research is needed to understand how it interacts with biological targets or cellular pathways.
相似化合物的比较
Uniqueness: The combination of cyclohexyl rings, methyl group, and m-tolyl substituent makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other urea derivatives with similar structural features might include N,N’-dicyclohexylurea, N,N’-dimethylurea, and N-phenyl-N’-cyclohexylurea.
属性
CAS 编号 |
102433-10-3 |
|---|---|
分子式 |
C21H32N2O |
分子量 |
328.5 g/mol |
IUPAC 名称 |
1-[4-(cyclohexylmethyl)cyclohexyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H32N2O/c1-16-6-5-9-20(14-16)23-21(24)22-19-12-10-18(11-13-19)15-17-7-3-2-4-8-17/h5-6,9,14,17-19H,2-4,7-8,10-13,15H2,1H3,(H2,22,23,24) |
InChI 键 |
KEPFKNDJHUYRKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCC(CC2)CC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


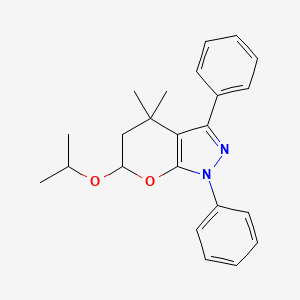
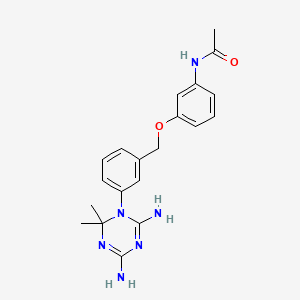
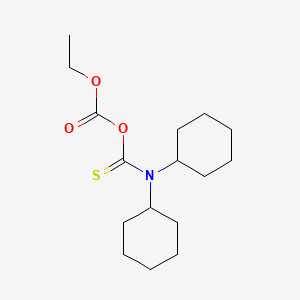
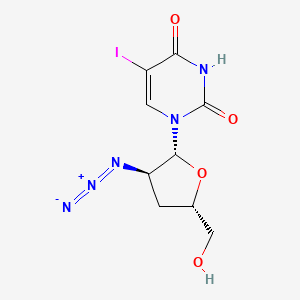
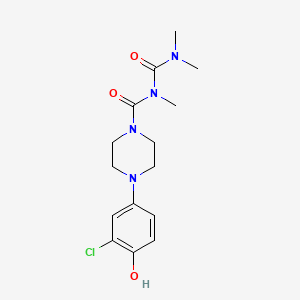
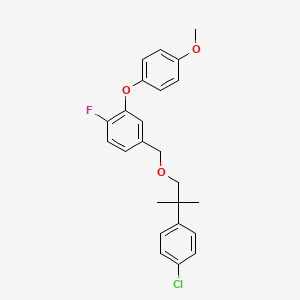
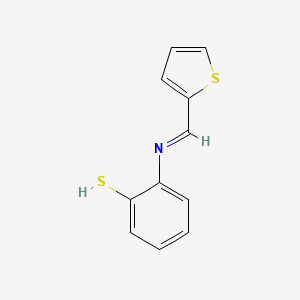
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

